
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Overview
Description
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 3-bromobenzyl azide with sodium azide in the presence of a copper catalyst. The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction conditions must be carefully controlled to ensure the formation of the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as bromination or nitration.
Nucleophilic Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-(3,5-dibromophenyl)-1H-1,2,3,4-tetrazole, while nucleophilic substitution with sodium azide can produce 1-(3-azidophenyl)-1H-1,2,3,4-tetrazole.
Scientific Research Applications
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the tetrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
1-(4-bromophenyl)-1H-1,2,3,4-tetrazole: Similar structure but with the bromine atom at the para position.
1-(3-chlorophenyl)-1H-1,2,3,4-tetrazole: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromophenyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a tetrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-Bromophenyl)-1H-1,2,3,4-tetrazole is a compound belonging to the tetrazole family, known for its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their pharmacological properties. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves the reaction of 3-bromobenzylamine with sodium azide under controlled conditions. The general method includes:
- Reagents : 3-bromobenzylamine, sodium azide.
- Conditions : The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
- Yield : The yield of the product can vary based on the reaction conditions and purification methods used.
Antimicrobial Activity
Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 8 to 256 µg/mL against standard Gram-positive and Gram-negative bacteria .
- Comparison with Standards : It was found to be more effective than some reference antibiotics like Ciprofloxacin .
Anticancer Activity
Research has highlighted the potential anticancer properties of tetrazole derivatives. Specifically:
- Cell Lines Tested : In vitro studies using L1210 leukemia and SK-BR-3 breast cancer cell lines showed that compounds similar to this compound inhibited cell proliferation significantly .
- Mechanism of Action : The compound reduces the expression of Ki-67 (a proliferation marker) and DNA synthesis rates in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazoles has also been investigated:
- Methodology : In vitro assays demonstrated that this compound can inhibit protein denaturation .
- Efficacy : Some derivatives exhibited inhibition rates comparable to standard anti-inflammatory drugs like Ibuprofen .
Case Studies
Several studies have documented the biological activity of tetrazoles including this compound:
Properties
IUPAC Name |
1-(3-bromophenyl)tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCFDMMRNPZPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559693 | |
Record name | 1-(3-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65697-41-8 | |
Record name | 1-(3-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.